molecular formula C17H21N3O3S2 B10866725 (5-Benzyl-2-methyl-1,3-thiazol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone

(5-Benzyl-2-methyl-1,3-thiazol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B10866725
M. Wt: 379.5 g/mol
InChI Key: ADGUSAQMUHAHBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Benzyl-2-methyl-1,3-thiazol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is a complex organic compound that features a thiazole ring, a piperazine ring, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Benzyl-2-methyl-1,3-thiazol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the formation of the thiazole ring This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions The piperazine ring is then introduced through nucleophilic substitution reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(5-Benzyl-2-methyl-1,3-thiazol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

(5-Benzyl-2-methyl-1,3-thiazol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its structural features suggest it could be explored for therapeutic uses, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5-Benzyl-2-methyl-1,3-thiazol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The thiazole and piperazine rings can interact with enzymes or receptors, potentially inhibiting their activity. The methanone group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function.

Properties

Molecular Formula

C17H21N3O3S2

Molecular Weight

379.5 g/mol

IUPAC Name

(5-benzyl-2-methyl-1,3-thiazol-4-yl)-(4-methylsulfonylpiperazin-1-yl)methanone

InChI

InChI=1S/C17H21N3O3S2/c1-13-18-16(15(24-13)12-14-6-4-3-5-7-14)17(21)19-8-10-20(11-9-19)25(2,22)23/h3-7H,8-12H2,1-2H3

InChI Key

ADGUSAQMUHAHBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)N3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.